molecular formula C16H22N2O2 B7887238 Benzyl 4-(cyclopropylamino)piperidine-1-carboxylate

Benzyl 4-(cyclopropylamino)piperidine-1-carboxylate

Cat. No.: B7887238
M. Wt: 274.36 g/mol
InChI Key: FLWVIVHZDIYIFM-UHFFFAOYSA-N
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Description

Benzyl 4-(cyclopropylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H22N2O2 and a molecular weight of 274.36 g/mol It is known for its unique structure, which includes a piperidine ring substituted with a cyclopropylamino group and a benzyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(cyclopropylamino)piperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(cyclopropylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Scientific Research Applications

Benzyl 4-(cyclopropylamino)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-(cyclopropylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The cyclopropylamino group and benzyl ester moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Piperidine-4-carboxylic acid: A simpler analog without the cyclopropylamino and benzyl ester groups.

    Cyclopropylamine: Contains the cyclopropylamino group but lacks the piperidine ring and benzyl ester.

    Benzyl piperidine-1-carboxylate: Similar structure but without the cyclopropylamino group.

Uniqueness

Benzyl 4-(cyclopropylamino)piperidine-1-carboxylate is unique due to the combination of its cyclopropylamino group, piperidine ring, and benzyl ester moiety. This unique structure imparts specific chemical and biological properties that are not observed in its simpler analogs .

Properties

IUPAC Name

benzyl 4-(cyclopropylamino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-16(20-12-13-4-2-1-3-5-13)18-10-8-15(9-11-18)17-14-6-7-14/h1-5,14-15,17H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWVIVHZDIYIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2CCN(CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Cyclopropylamine and sodium triacetoxy borohydride were added to a 1,2-dichloromethane solution of benzyl 4-oxopiperidine-1-carboxylate to obtain benzyl 4-(cyclopropylamino)piperidine-1-carboxylate.
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